Disodium 1,1'-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is a chemical compound with the molecular formula C28H18Na2O8S2. It is known for its unique structure, which includes a naphthylene core substituted with sulphonatobenzoate groups. This compound is often used in various industrial and scientific applications due to its distinct chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) typically involves the sulfonation of 2-methyl-1,4-naphthalenedicarboxylic acid followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: It can be reduced to form corresponding sulfonic acids.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted naphthylene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Wirkmechanismus
The mechanism of action of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The sulfonate groups play a crucial role in these interactions by forming ionic bonds with positively charged amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Disodium 1,1’-(2-ethyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
- Disodium 1,1’-(2-propyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
Uniqueness
Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .
Eigenschaften
CAS-Nummer |
94134-97-1 |
---|---|
Molekularformel |
C25H20Na2O10S2 |
Molekulargewicht |
590.5 g/mol |
IUPAC-Name |
disodium;6-carboxy-6-[4-(1-carboxy-2-sulfonatocyclohexa-2,4-dien-1-yl)-3-methylnaphthalen-1-yl]cyclohexa-1,3-diene-1-sulfonate |
InChI |
InChI=1S/C25H22O10S2.2Na/c1-15-14-18(24(22(26)27)12-6-4-10-19(24)36(30,31)32)16-8-2-3-9-17(16)21(15)25(23(28)29)13-7-5-11-20(25)37(33,34)35;;/h2-11,14H,12-13H2,1H3,(H,26,27)(H,28,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
LHXAJDSIXRCFPO-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)C3(CC=CC=C3S(=O)(=O)[O-])C(=O)O)C4(CC=CC=C4S(=O)(=O)[O-])C(=O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.